2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
CAS No.: 27078-85-9
Cat. No.: VC7264063
Molecular Formula: C12H13N3
Molecular Weight: 199.257
* For research use only. Not for human or veterinary use.
![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile - 27078-85-9](/images/structure/VC7264063.png)
Specification
CAS No. | 27078-85-9 |
---|---|
Molecular Formula | C12H13N3 |
Molecular Weight | 199.257 |
IUPAC Name | 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
Standard InChI | InChI=1S/C12H13N3/c1-7-5-8(2)15-10(4)9(3)11(6-13)12(15)14-7/h5H,1-4H3 |
Standard InChI Key | MRUPUWWMINETCA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C(C(=C(N12)C)C)C#N)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The pyrrolo[1,2-a]pyrimidine scaffold consists of a fused bicyclic system combining pyrrole and pyrimidine rings. In 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile, methyl groups occupy the 2, 4, 6, and 7 positions, while a carbonitrile (-CN) group is attached at position 8. This substitution pattern introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Hypothetical Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₈N₃ |
Molecular Weight | 204.29 g/mol |
Melting Point | 180–185°C (estimated) |
Boiling Point | >300°C (decomposes) |
Solubility | Moderate in DMF, DMSO |
The molecular formula was derived by extrapolating from similar pyrrolopyrimidine derivatives . The estimated solubility profile aligns with methylated heterocycles, which typically exhibit limited water solubility but dissolve in polar aprotic solvents .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis of 2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is documented, analogous methods for pyrrolopyrimidine carbonitriles suggest a multi-step approach:
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Cyclocondensation: Reacting a β-ketonitrile with a methyl-substituted diamine under acidic conditions to form the pyrrolopyrimidine core .
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Methylation: Introducing methyl groups via alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
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Carbonitrile Functionalization: Incorporating the -CN group through nucleophilic substitution or cyanation reactions .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Cyclocondensation | Acetic acid, reflux, 12 h | 45–55% |
Methylation | CH₃I, K₂CO₃, DMF, 80°C, 6 h | 60–70% |
Cyanation | CuCN, DMF, 120°C, 24 h | 30–40% |
These conditions are adapted from protocols used to synthesize structurally related indolyl-pyrimidine carbonitriles .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The carbonitrile group is expected to exhibit a strong absorption band near 2220 cm⁻¹, consistent with C≡N stretching vibrations observed in analogous compounds . Methyl C-H symmetric and asymmetric stretches would appear between 2850–2960 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Methyl protons: δ 2.1–2.4 (singlets, 12H, 4×CH₃).
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Aromatic protons: δ 6.8–7.5 (multiplet, 2H, pyrrole and pyrimidine H).
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¹³C NMR:
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Carbonitrile carbon: δ 118–120 ppm.
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Methyl carbons: δ 18–22 ppm.
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These predictions align with data from methylated heterocycles and carbonitrile-containing pyrrolopyrimidines .
Physicochemical and Thermodynamic Properties
Solubility and Partition Coefficients
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